molecular formula C147H245N45O42 B013135 Ghrelin (rat) CAS No. 258338-12-4

Ghrelin (rat)

Cat. No.: B013135
CAS No.: 258338-12-4
M. Wt: 3314.8 g/mol
InChI Key: YQVMHOLUYGAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ghrelin (rat) is the rodent-specific isoform of the endogenous ligand for the growth hormone secretagogue receptor (GHSR). This 28-amino acid peptide hormone, primarily produced by the stomach, is renowned as the "hunger hormone" for its central role in stimulating appetite and regulating energy homeostasis. Its primary mechanism of action involves the acetylation of its serine-3 residue, which is essential for binding to and activating the GHSR-1a in the hypothalamus and pituitary gland. This activation potently stimulates the pulsatile release of Growth Hormone (GH) from the pituitary and robustly promotes food intake and adiposity. In research settings, Ghrelin (rat) is an indispensable tool for studying the neuroendocrine control of feeding behavior, energy balance, and body weight regulation. It is extensively used in metabolic disorder research, including investigations into obesity, cachexia, and anorexia. Furthermore, its critical functions extend to studying GH-related pathways, gut-brain axis communication, and its potential influences on learning, memory, and reward-seeking behavior in rodent models. This high-purity reagent is specifically designed to ensure reliable and reproducible results in in vitro binding assays, cell-based signaling studies, and in vivo animal experiments.

Properties

CAS No.

258338-12-4

Molecular Formula

C147H245N45O42

Molecular Weight

3314.8 g/mol

IUPAC Name

4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164)

InChI Key

YQVMHOLUYGAYNG-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN

Purity

>95%

sequence

GSXFLSPEHQKAQQRKESKKPPAKLQPR

Synonyms

Ghrelin (rat); 

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for ghrelin (rat) production involves Fmoc-based solid-phase peptide synthesis (SPPS), which enables precise control over amino acid sequence and post-translational modifications. The process begins with the attachment of the C-terminal amino acid (typically serine) to a Wang resin via an acid-labile linker. Sequential coupling of Fmoc-protected amino acids follows, using activating agents such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in N-methyl-2-pyrrolidone (NMP).

A critical step is the octanoylation of the third residue (Dpr³) , which mimics the natural n-octanoic acid modification essential for ghrelin’s biological activity. This acylation is performed manually under inert conditions using phenylsilane and palladium catalysts to prevent oxidation. Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) mixture, followed by precipitation in tert-butyl methyl ether.

Table 1: Key Parameters in SPPS of Rat Ghrelin

ParameterCondition/ReagentPurpose
ResinWang resin (0.3 mmol/g)Stable anchoring for C-terminal
Coupling AgentHCTU (4 equiv)Activates Fmoc-amino acids
BaseDIPEA (8 equiv)Neutralizes acidic byproducts
Acylation Reagent6-Fluoro-2-naphthoic acidEnhances metabolic stability
Cleavage CocktailTFA/H₂O/TIPS (95:2.5:2.5)Resin cleavage & side chain deprotection

Purification and Characterization

Crude synthetic ghrelin is purified via preparative reversed-phase liquid chromatography (RP-LC) using gradients of acetonitrile in 0.1% aqueous TFA. Analytical ultra-high-performance liquid chromatography (UHPLC) confirms purity (>95%), while mass spectrometry (MS) verifies the molecular weight (3,349.8 Da for rat ghrelin).

Extraction of Ghrelin from Biological Samples

Blood Collection and Anticoagulant Selection

For endogenous ghrelin analysis, whole blood is collected from rats via cardiac puncture into tubes containing K₃EDTA (1.735 mg/mL) to inhibit protease activity. Heparin is avoided unless validated for specific assays due to its potential interference with ghrelin quantification. Immediate centrifugation at 1,500–2,000 × g for 15 minutes at 4°C separates plasma, which is then acidified with HCl to a final concentration of 0.05N to stabilize acylated ghrelin.

Tissue Homogenization

Ghrelin extraction from gastric mucosa involves homogenization in ice-cold 0.1M HCl containing protease inhibitors (e.g., AEBSF, pepstatin A). The homogenate is centrifuged at 10,000 × g for 20 minutes, and the supernatant is neutralized with NaOH before immunoassay.

Stabilization and Modification Strategies

Metabolic Stability Enhancements

Native ghrelin’s short half-life (1.8–4.7 hours in serum) necessitates structural modifications. Substituting serine⁶ with diaminopropionic acid (Dpr) reduces cleavage by proteases between Leu⁵ and Ser⁶, extending the half-life to >24 hours in human serum. Additionally, replacing the natural ester bond at Dpr³ with an amide linkage prevents rapid hydrolysis while maintaining receptor affinity.

Table 2: Stability of Ghrelin Analogues in Human Serum

AnalogueHalf-Life (h)Modification
Native Ghrelin(1–8)1.8None
[Dpr³(octanoyl)]Ghrelin4.7Ester → amide at Dpr³
[Dpr⁶]Ghrelin(1–8)>24Ser⁶ → Dpr

Analytical Validation Using ELISA

Kit Components and Protocol

Commercial ELISA kits (e.g., Sigma-Aldrich EZRGRA-90K) utilize a sandwich immunoassay format with pre-coated anti-ghrelin antibodies. Key steps include:

  • Plate Preparation : 96-well strips pre-coated with anchor antibodies.

  • Standard Curve Generation : Serial dilutions of recombinant rat ghrelin (0–1000 pg/mL).

  • Sample Incubation : 50 µL plasma + 50 µL detection antibody (2-hour agitation at 400 rpm).

  • Signal Development : HRP-conjugated secondary antibody + TMB substrate (15-minute reaction stopped with H₂SO₄).

Data Interpretation

Absorbance at 450 nm (reference 590 nm) is plotted against the log-transformed standard curve. Intra- and inter-assay coefficients of variation (CV) should be <10% and <15%, respectively. Cross-reactivity with des-acyl ghrelin is minimized using antibodies specific to the octanoylated form .

Chemical Reactions Analysis

Types of Reactions: Demoxepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ghrelin's Role in Appetite Regulation

Ghrelin is recognized as an orexigenic hormone that stimulates appetite. It is secreted into the bloodstream, with levels rising before meals and decreasing after eating. In studies involving rats, ghrelin administration has been shown to significantly increase food intake.

  • Hyperphagia Induction : Research indicates that intraperitoneal injections of ghrelin lead to hyperphagia (excessive eating) in rats. For instance, a study demonstrated that doses ranging from 30 pmol to 10 nmol resulted in increased food consumption during the light phase when rats typically do not feed .
  • Mechanism of Action : Ghrelin acts on specific receptors in the hypothalamus and other brain regions involved in hunger signaling. Its effects are mediated through the growth hormone secretagogue receptor (GHS-R), which influences neuropeptides that regulate appetite .

Effects on Gastrointestinal Motility

Ghrelin also influences gastrointestinal motility, particularly during the interdigestive state.

  • Phase III Contractions : Studies have shown that exogenously administered ghrelin stimulates phase III-like contractions in the gastrointestinal tract of conscious rats. This suggests a regulatory role for ghrelin in gastric motility, potentially affecting digestion and nutrient absorption .
  • Ghrelin Receptor Antagonism : The blockade of ghrelin receptors has been found to abolish these contractions, indicating that endogenous ghrelin is crucial for maintaining normal gastrointestinal motility patterns .

Neurobiological Effects and Emotional Behavior

The amygdala has been identified as a significant brain area where ghrelin exerts its effects on both feeding behavior and emotional responses.

  • Food Intake and Anxiety : Intra-amygdala administration of ghrelin resulted in increased food intake among satiated rats while also influencing anxiety-like behaviors. Notably, when food was withheld prior to testing, ghrelin reduced anxiety responses . This highlights the complex interplay between hunger signaling and emotional states.

Clinical Implications for Obesity Management

Given its role in appetite stimulation and energy regulation, ghrelin presents potential therapeutic avenues for obesity management.

  • Ghrelin Vaccination : Immunization strategies targeting ghrelin have shown promise in reducing body weight gain by generating antibodies against acylated ghrelin. In rat models, this approach resulted in decreased fat mass and improved feeding efficiency .
  • Synthetic Derivatives : Ongoing research is exploring synthetic derivatives of ghrelin to enhance its pharmacological properties for treating obesity and metabolic disorders .

Summary Table of Ghrelin Applications

Application Area Description Study Reference
Appetite RegulationGhrelin increases food intake significantly in rats.
Gastrointestinal MotilityStimulates phase III contractions in the GI tract; essential for digestion.
Neurobiological EffectsInfluences feeding behavior and anxiety responses via the amygdala.
Obesity ManagementGhrelin vaccination reduces weight gain; potential for anti-obesity therapies.

Mechanism of Action

Demoxepam exerts its effects by acting as a GABA-A receptor agonist. It binds to the benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA. This action increases the neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuron, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Modification Molecular Formula Molecular Weight Key Feature(s)
Ghrelin (rat) (palmitoyl) Palmitoylation at Ser3 C₁₅₇H₂₅₇N₄₅O₄₁ 3373.8 g/mol Full agonist of GHS-R1a
Des-octanoyl Ghrelin (rat) No acylation C₁₃₉H₂₃₁N₄₅O₄₁ 3188.6 g/mol Lacks receptor-binding capacity
Rat Ghrelin-28 Unmodified full-length C₁₄₇H₂₄₅N₄₅O₄₂ 3314.8 g/mol Contains all 28 amino acids
  • Des-octanoyl Ghrelin (rat): Absence of acylation abolishes GHS-R1a activation but may interact with CD36 receptors to influence lipid metabolism .

Receptor Binding and Pharmacodynamics

Table 2: Receptor Affinity and Functional Outcomes

Compound GHS-R1a Binding (IC₅₀) Calcium Mobilization (EC₅₀) In Vivo Effects (Rodent Models)
Ghrelin (rat) (palmitoyl) 0.87 nM 8.3 nM ↑ Food intake (24h), ↑ fat mass
Octanoyl Ghrelin (rat) 0.92 nM* 9.1 nM* ↑ GH secretion, acute appetite stimulation
Des-octanoyl Ghrelin >1000 nM Inactive No effect on appetite; potential anti-inflammatory roles

*Data extrapolated from analogous octanoyl-ghrelin studies in HEK293 cells .

  • Palmitoylated vs. Octanoyl Ghrelin: Both show comparable receptor activation, but palmitoylated ghrelin exhibits delayed onset of appetite stimulation (peaking at 24h vs. 2–4h for octanoyl) due to slower tissue distribution .
  • Rat Ghrelin-28 : The full-length peptide may exhibit reduced bioavailability compared to truncated forms, as proteolytic cleavage at Arg25 is required for receptor activation .

Conflicting Findings in Preclinical Studies

  • Sleep Modulation: While ghrelin generally promotes slow-wave sleep in humans, rat studies report conflicting results. Intravenous palmitoylated ghrelin reduces REM sleep in rats, whereas des-acyl ghrelin lacks this effect .
  • Cardiovascular Effects: Ghrelin improves cardiac function in rodent heart failure models, but its efficacy varies with acylation status. Palmitoylated ghrelin shows prolonged hemodynamic effects compared to non-acylated forms .

Pharmacokinetic and Therapeutic Implications

  • Metabolic Stability : Palmitoylated ghrelin’s longer fatty acid chain enhances resistance to enzymatic degradation, extending its half-life in circulation .
  • Therapeutic Potential: Obesity: Non-acylated ghrelin analogs (e.g., des-octanoyl) are being explored as antagonists to suppress appetite . Cachexia: Palmitoylated ghrelin’s sustained activity makes it a candidate for treating muscle wasting .

Biological Activity

Ghrelin, a peptide hormone primarily produced in the stomach, plays a crucial role in various physiological processes, including the regulation of growth hormone (GH) release, appetite stimulation, and energy homeostasis. This article delves into the biological activity of rat ghrelin, exploring its synthesis, mechanisms of action, and implications for health and disease.

1. Synthesis and Localization

Ghrelin is synthesized in specialized endocrine cells known as X/A-like cells located in the gastric mucosa. Studies have shown that these cells account for approximately 20% of the endocrine cell population in the rat stomach. Ghrelin is stored in electron-dense granules and is released into the bloodstream in response to various stimuli, including fasting and food intake .

Table 1: Localization of Ghrelin-Producing Cells in Rat Stomach

Cell TypePercentage (%)Function
X/A-like cells20Produce ghrelin
ECL cells60-70Secrete histamine
D cells2.5Release somatostatin
G cells0-2Produce gastrin

Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor (GHS-R1a). Upon binding to this receptor, ghrelin stimulates the anterior pituitary gland to release GH, thereby promoting growth and metabolic functions . Additionally, ghrelin influences appetite regulation by acting on hypothalamic pathways involved in hunger signaling.

Key Mechanisms:

  • GH Release: Ghrelin stimulates GH secretion from the pituitary gland.
  • Appetite Stimulation: It promotes feeding behavior by activating neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamus.
  • Energy Homeostasis: Ghrelin modulates energy expenditure and fat storage through various metabolic pathways.

3. Physiological Effects

Research indicates that ghrelin has several physiological effects beyond GH release:

  • Appetite Regulation: Ghrelin levels increase before meals and decrease after eating, suggesting a role in meal initiation .
  • Metabolic Effects: It enhances lipid metabolism and may influence glucose homeostasis.
  • Cardiovascular Effects: Ghrelin has been shown to exert protective effects on cardiac function during stress conditions .

4. Clinical Implications

The biological activity of ghrelin has significant implications for understanding obesity, cachexia, and metabolic disorders. Alterations in ghrelin signaling can contribute to conditions such as:

  • Obesity: Elevated ghrelin levels may lead to increased appetite and weight gain.
  • Cachexia: In conditions like cancer or chronic illness, ghrelin administration has been explored as a potential treatment to stimulate appetite and improve nutritional status .

5. Case Studies

Several studies have investigated the effects of ghrelin administration in rat models:

  • Study on Appetite Regulation: In a study by Schéle et al. (2016), central administration of ghrelin was found to significantly increase food intake in rats, demonstrating its potent orexigenic effect .
  • Effects on Stress Response: Research by Aliparasti et al. (2015) showed that ghrelin administration could mitigate stress-induced thymus atrophy, indicating its potential role in stress management .

Table 2: Summary of Key Studies on Ghrelin's Biological Activity

StudyFindings
Schéle et al. (2016)Increased food intake following ghrelin administration
Aliparasti et al. (2015)Protective effects against stress-induced atrophy

Q & A

Q. How do interspecies differences in ghrelin signaling limit extrapolation of rat data to human applications?

  • Methodological Answer : Conduct comparative genomics to identify conserved vs. divergent GHS-R1a regulatory regions. Use humanized rat models (e.g., transgenic GHS-R1a variants) to test pharmacological responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.